

Optimizing reaction conditions for (4-Chloropyridin-2-yl)methanamine synthesis

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Compound of Interest

Compound Name: (4-Chloropyridin-2-yl)methanamine

Cat. No.: B067803

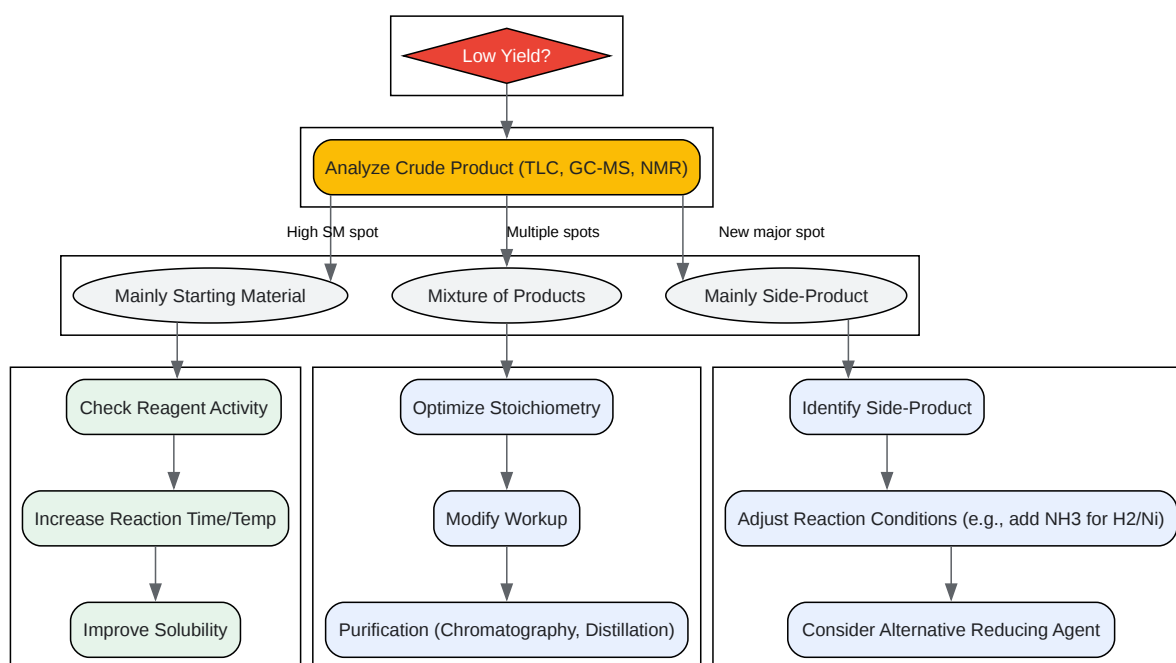
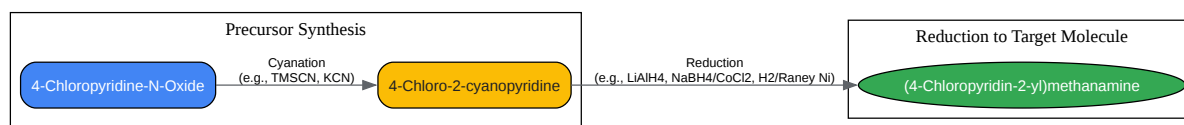
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Technical Support Center: Synthesis of (4-Chloropyridin-2-yl)methanamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of **(4-Chloropyridin-2-yl)methanamine**.

Synthesis Pathway Overview

The primary and most common route for the synthesis of **(4-Chloropyridin-2-yl)methanamine** is the reduction of 4-chloro-2-cyanopyridine. This precursor can be synthesized from 4-chloropyridine-N-oxide. The reduction of the nitrile to the primary amine can be achieved through several methods, each with its own advantages and challenges.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com